molecular formula C7H12Cl2N2O B2812071 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride CAS No. 2270908-38-6

5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride

Cat. No.: B2812071
CAS No.: 2270908-38-6
M. Wt: 211.09
InChI Key: ZAQBNEFAKGLFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride typically involves the reaction of 4,6-dimethyl-2-pyridinol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield . The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the pyridine ring allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyridine: Similar in structure but lacks the hydroxyl group.

    4,6-Dimethyl-2-pyridinol: Similar in structure but lacks the amino group.

Uniqueness

5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which allows for a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

IUPAC Name

5-amino-4,6-dimethyl-1H-pyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-4-3-6(10)9-5(2)7(4)8;;/h3H,8H2,1-2H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQBNEFAKGLFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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